N-{3-[(2,5-dimethylphenyl)amino]-6-methylquinoxalin-2-yl}-4-methylbenzenesulfonamide
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Overview
Description
N-{3-[(2,5-DIMETHYLPHENYL)AMINO]-6-METHYLQUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a quinoxaline core, a dimethylphenyl group, and a sulfonamide moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2,5-DIMETHYLPHENYL)AMINO]-6-METHYLQUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the quinoxaline core. The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2,5-DIMETHYLPHENYL)AMINO]-6-METHYLQUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline core or the sulfonamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to enhance reaction efficiency .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted quinoxaline and sulfonamide derivatives .
Scientific Research Applications
N-{3-[(2,5-DIMETHYLPHENYL)AMINO]-6-METHYLQUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{3-[(2,5-DIMETHYLPHENYL)AMINO]-6-METHYLQUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-2,5-Dimethylphenylthioureido Acid Derivatives: These compounds share structural similarities and have been explored for their antimicrobial properties.
2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-methylethyl]-4-methyl-1,3-thiazole-5-carboxamide: Another compound with a similar structure, investigated for its pharmacological activities.
Uniqueness
N-{3-[(2,5-DIMETHYLPHENYL)AMINO]-6-METHYLQUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of a quinoxaline core, dimethylphenyl group, and sulfonamide moiety. This unique structure contributes to its distinct chemical properties and potential therapeutic applications .
Properties
Molecular Formula |
C24H24N4O2S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-[3-(2,5-dimethylanilino)-6-methylquinoxalin-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C24H24N4O2S/c1-15-6-10-19(11-7-15)31(29,30)28-24-23(26-21-13-16(2)5-9-18(21)4)27-22-14-17(3)8-12-20(22)25-24/h5-14H,1-4H3,(H,25,28)(H,26,27) |
InChI Key |
XJWOLTBRPFHOPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(C=C(C=C3)C)N=C2NC4=C(C=CC(=C4)C)C |
Origin of Product |
United States |
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